molecular formula C16H10BrN B12504070 2-Bromo-5H-benzo[b]carbazole

2-Bromo-5H-benzo[b]carbazole

Cat. No.: B12504070
M. Wt: 296.16 g/mol
InChI Key: ODBFMBHLQWEVNN-UHFFFAOYSA-N
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Description

2-Bromo-5H-benzo[b]carbazole is a chemical compound with the molecular formula C16H10BrN It belongs to the class of carbazole derivatives, which are known for their unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5H-benzo[b]carbazole typically involves the bromination of 5H-benzo[b]carbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5H-benzo[b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted carbazole derivatives.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydrocarbazole derivatives.

Scientific Research Applications

2-Bromo-5H-benzo[b]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5H-benzo[b]carbazole largely depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary based on the specific derivative and application .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5H-benzo[b]carbazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C16H10BrN

Molecular Weight

296.16 g/mol

IUPAC Name

2-bromo-5H-benzo[b]carbazole

InChI

InChI=1S/C16H10BrN/c17-12-5-6-15-14(9-12)13-7-10-3-1-2-4-11(10)8-16(13)18-15/h1-9,18H

InChI Key

ODBFMBHLQWEVNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=CC(=C4)Br

Origin of Product

United States

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